molecular formula C24H20N4O5 B14112580 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14112580
M. Wt: 444.4 g/mol
InChI Key: YGZULBVCKDGANV-UHFFFAOYSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a quinazolinone core, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the quinazolinone core. The final step involves the condensation of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its ability to interact with enzymes or receptors could lead to new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities are of great interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts or other functional materials.

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea include other quinazolinone derivatives, benzo[d][1,3]dioxole-containing compounds, and methoxybenzyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity. The presence of the benzo[d][1,3]dioxole moiety, in particular, could influence its interaction with biological targets or its behavior in chemical reactions.

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H20N4O5/c1-31-17-6-4-5-15(11-17)13-28-22(18-7-2-3-8-19(18)26-24(28)30)27-23(29)25-16-9-10-20-21(12-16)33-14-32-20/h2-12H,13-14H2,1H3,(H2,25,27,29)

InChI Key

YGZULBVCKDGANV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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